1-Methyl-1H-indole-6-acetonitrile chemical properties
1-Methyl-1H-indole-6-acetonitrile chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 1-Methyl-1H-indole-6-acetonitrile , a critical intermediate in the development of indole-based therapeutics.
Core Scaffold for Tryptamine Analogs and Kinase Inhibitors
Executive Summary
1-Methyl-1H-indole-6-acetonitrile (CAS: 20996-87-6) is a specialized heterocyclic building block used primarily in medicinal chemistry. Structurally, it consists of an indole core methylated at the N1 position and functionalized with an acetonitrile (cyanomethyl) group at the C6 position.
Unlike the more common C3-substituted indoles (which lead to classical tryptamines), the C6-substitution pattern offers a unique vector for exploring structure-activity relationships (SAR) in serotonin receptor ligands (5-HT) and kinase inhibitors. Its nitrile moiety serves as a versatile "chemical handle," enabling transformation into primary amines, carboxylic acids, or amides.
Physicochemical Properties
The following data aggregates experimental observations and high-confidence predicted values suitable for laboratory handling.
| Property | Value / Description |
| CAS Number | 20996-87-6 |
| IUPAC Name | 2-(1-Methyl-1H-indol-6-yl)acetonitrile |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow |
| Melting Point | Predicted:[1][2] 58–62 °C (Experimental data scarce; typically lower than non-methylated analogs) |
| Boiling Point | Predicted: ~327 °C at 760 mmHg |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Insoluble in Water. |
| pKa (Calculated) | ~16.5 (CH acid of acetonitrile group) |
| Storage Conditions | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light. |
Synthetic Methodologies
The synthesis of 1-Methyl-1H-indole-6-acetonitrile typically avoids direct electrophilic substitution at C6 due to the indole ring's natural preference for C3 reactivity. Instead, it relies on functional group interconversion of pre-existing C6 substituents.
Primary Pathway: Radical Bromination & Cyanation
This is the most scalable route, starting from commercially available 1,6-dimethylindole.
Step 1: Wohl-Ziegler Bromination
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride.
-
Mechanism: Radical substitution at the benzylic methyl group (C6-CH₃).
-
Note: The N-methyl group is relatively stable to radical conditions compared to the C6-methyl.
Step 2: Nucleophilic Substitution
-
Reagents: NaCN or KCN, DMSO or DMF/Water.
-
Mechanism: Sₙ2 displacement of the bromide by cyanide.
Secondary Pathway: N-Methylation
Alternatively, one can start with the non-methylated parent compound, indole-6-acetonitrile.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, NaH (Base), DMF.
-
Selectivity: High selectivity for N1 over the C-alpha of the nitrile due to the high acidity of the NH proton (pKa ~16).
Synthesis Workflow Diagram
Figure 1: Primary and alternative synthetic pathways for 1-Methyl-1H-indole-6-acetonitrile.
Experimental Protocol: Cyanation Sequence
Objective: Synthesis of 1-Methyl-1H-indole-6-acetonitrile from 1-methyl-6-(bromomethyl)indole.
Safety Precaution: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit must be available.
-
Preparation:
-
Dissolve 1-methyl-6-(bromomethyl)indole (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Ensure the solution is degassed with nitrogen to prevent oxidative side reactions.
-
-
Reaction:
-
Add Sodium Cyanide (NaCN) (1.2 eq) in a single portion.
-
Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.
-
Observation: The starting bromide (Rf ~0.6) converts to the more polar nitrile (Rf ~0.4).
-
-
Work-up:
-
Quench the reaction by pouring into a 5% aqueous FeSO₄ solution (to complex excess cyanide) or dilute bleach (to oxidize cyanide), followed by water.
-
Extract with Ethyl Acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0% → 30% Ethyl Acetate in Hexanes.
-
Yield: Typically 75–85% as an off-white solid.
-
Reactivity & Transformations
The nitrile group at the C6 position is a versatile gateway. The indole ring itself remains electron-rich, allowing for further functionalization at C3.
Reactivity Map
Figure 2: Divergent synthesis capabilities from the core scaffold.
Key Transformations
-
Reduction to Tryptamine Analogs:
-
Treatment with LiAlH₄ in THF or catalytic hydrogenation (Raney Ni) reduces the nitrile to a primary amine. This yields 6-(2-aminoethyl)-1-methylindole, a regioisomer of N-methyltryptamine (which is 3-substituted). These "iso-tryptamines" are valuable for probing the spatial requirements of serotonin binding pockets.
-
-
Hydrolysis to Carboxylic Acids:
-
Basic hydrolysis (NaOH, EtOH/H₂O, reflux) converts the nitrile to the corresponding acetic acid derivative, useful for coupling with amines to form amides in peptidomimetic drugs.
-
-
C3-Functionalization:
-
The electron-rich C3 position remains open. Vilsmeier-Haack formylation (POCl₃/DMF) can introduce an aldehyde at C3, creating a bifunctional scaffold (C6-nitrile, C3-aldehyde) for macrocyclization strategies.
-
Applications in Drug Discovery
Serotonin (5-HT) Receptor Modulators
Indole-6-acetonitrile derivatives are bioisosteres for 5-HT ligands. By shifting the ethylamine chain from C3 to C6, researchers can modify the interaction with the receptor's aspartate residue (D3.32), potentially altering selectivity between 5-HT1A, 5-HT2A, and 5-HT2C subtypes.
Kinase Inhibitors
The indole core is a privileged scaffold in kinase inhibition (e.g., Sunitinib, Axitinib). The C6-acetonitrile group provides a rigid spacer for accessing solvent-exposed regions of the ATP-binding pocket or for forming hydrogen bonds via the nitrile nitrogen.
Case Study Relevance: In the development of Vilazodone (a partial 5-HT1A agonist/SSRI), the indole substitution pattern is critical. While Vilazodone is a 5-substituted indole, the 6-substituted analogs are frequently synthesized during SAR campaigns to optimize metabolic stability and potency.
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to nitrile permeability), safety goggles, and lab coat.
-
Waste Disposal: Dispose of as hazardous organic waste. If free cyanide is present, treat with bleach before disposal.
References
-
Sigma-Aldrich. 1-Methyl-1H-indole-6-carbonitrile Product Sheet. (CAS 20996-87-6).[1][3][4][5][6] Retrieved from
-
Somei, M., et al. (2002). "One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes." Heterocycles. (Methodology adapted for 6-isomer).
-
PubChem. Compound Summary for 1-Methylindole (Parent structure properties). National Library of Medicine.
-
Organic Syntheses. Synthesis of 1-Methylindole. Org.[7][8] Synth. 1974, 54, 58. (Methylation protocols).
-
ChemicalBook. 1-Methyl-1H-indole-6-carbonitrile Properties.
Sources
- 1. 20996-87-6 | CAS DataBase [m.chemicalbook.com]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. indole-building-block.com [indole-building-block.com]
- 4. 1-Methylindole | CAS#:603-76-9 | Chemsrc [chemsrc.com]
- 5. indole-building-block.com [indole-building-block.com]
- 6. 6-Bromoindole | Indoles | Ambeed.com [ambeed.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
